molecular formula C25H28O6 B1221665 Bisphenol A bis(2-hydroxyethyl ether) diacrylate CAS No. 24447-78-7

Bisphenol A bis(2-hydroxyethyl ether) diacrylate

Cat. No.: B1221665
CAS No.: 24447-78-7
M. Wt: 424.5 g/mol
InChI Key: XWUNIDGEMNBBAQ-UHFFFAOYSA-N
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Description

Bisphenol A bis(2-hydroxyethyl ether) diacrylate is a cross-linking monomer used to enhance the mechanical properties of polymeric systems. It is primarily utilized in the formation of solid polymer-based electrolytes for electrochemical applications. This compound is known for its ability to improve the durability and stability of materials, making it valuable in various industrial applications.

Biochemical Analysis

Biochemical Properties

Bisphenol A bis(2-hydroxyethyl ether) diacrylate plays a significant role in biochemical reactions, particularly in the context of polymerization. It acts as a cross-linking monomer, enhancing the mechanical properties of the resulting polymer. This compound interacts with various enzymes and proteins during the polymerization process. For instance, it can interact with laccase enzymes, which are involved in the bioremediation of environmentally hazardous compounds. The nature of these interactions often involves the formation of interpenetrating polymer networks, which enhance the stability and durability of the polymer.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to disrupt the endocrine system by mimicking the effects of estrogen, leading to changes in gene expression and cellular metabolism . Additionally, it can induce oxidative stress in cells, leading to cellular damage and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to estrogen receptors, thereby mimicking the effects of estrogen and disrupting normal hormonal signaling pathways . This compound can also inhibit or activate various enzymes, leading to changes in gene expression and cellular function. For instance, it has been shown to activate peroxisome proliferator-activated receptor-γ, which plays a role in lipid metabolism and glucose homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to ultraviolet radiation. Long-term exposure to this compound can lead to significant changes in cellular function, including increased oxidative stress and cellular damage. In in vitro studies, prolonged exposure to this compound has been shown to induce apoptosis in various cell types.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can mimic the effects of estrogen, leading to changes in reproductive function and development . At high doses, it can induce toxic effects, including liver damage, oxidative stress, and disruption of normal metabolic processes . Threshold effects have been observed, with significant adverse effects occurring at higher dosages.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as laccase, which are involved in the bioremediation of bisphenol A and its derivatives. This compound can also affect metabolic flux and metabolite levels by disrupting normal hormonal signaling pathways and enzyme activity . The metabolic pathways involving this compound are complex and can lead to significant changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . This compound is known to accumulate in fatty tissues, where it can exert its endocrine-disrupting effects over time .

Subcellular Localization

The subcellular localization of this compound is critical to its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it can interact with estrogen receptors and influence gene expression . The subcellular localization of this compound is essential for understanding its biochemical and cellular effects.

Preparation Methods

The synthesis of Bisphenol A bis(2-hydroxyethyl ether) diacrylate involves two primary methodologies:

    Hydroxyethylation of Bisphenol A: This method employs agents such as ethylene oxide, ethylene chlorohydrin, or ethylene carbonate to introduce hydroxyethyl groups into Bisphenol A.

    Chemical Recycling of Polycarbonate: This approach repurposes Bisphenol A polycarbonate plastic waste into the valuable monomer.

Chemical Reactions Analysis

Bisphenol A bis(2-hydroxyethyl ether) diacrylate undergoes various chemical reactions, including:

    Polymerization: It is used in the synthesis of polyurethane materials with different ratios of hydroquinone ether derivatives.

    Formation of Interpenetrating Polymer Networks: This compound forms interpenetrating polymer networks with Bisphenol-A diacrylate, enhancing the photostabilization of epoxy resin.

Common reagents and conditions used in these reactions include acetonitrile, water, and phosphoric acid for reverse phase high-performance liquid chromatography (HPLC) analysis .

Scientific Research Applications

Bisphenol A bis(2-hydroxyethyl ether) diacrylate has several scientific research applications:

    Endocrine Disruptor Studies: This compound is known to be an endocrine disruptor, and research into its effects on the endocrine system provides valuable insights into the health impacts of such compounds.

    Analytical Chemistry: It is used in the development of methods for the detection and quantification of bisphenols, including high-performance liquid chromatography with fluorescence detection (HPLC-FLD).

    Polymer Chemistry: It is used as a monomer for synthetic resin and a modifier for high molecular polymers.

Comparison with Similar Compounds

Similar compounds to Bisphenol A bis(2-hydroxyethyl ether) diacrylate include:

    Bisphenol A ethoxylate diacrylate: This compound is also used as a cross-linking monomer and has similar applications in polymer chemistry.

    Bisphenol A glycerolate diacrylate: Known for its improved behavior under ultraviolet radiation exposure compared to conventional polyurethanes.

This compound is unique due to its specific hydroxyethyl ether groups, which provide enhanced solubility and mechanical properties in polymeric systems.

Properties

IUPAC Name

2-[4-[2-[4-(2-prop-2-enoyloxyethoxy)phenyl]propan-2-yl]phenoxy]ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O6/c1-5-23(26)30-17-15-28-21-11-7-19(8-12-21)25(3,4)20-9-13-22(14-10-20)29-16-18-31-24(27)6-2/h5-14H,1-2,15-18H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUNIDGEMNBBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCCOC(=O)C=C)C2=CC=C(C=C2)OCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58738-89-9, 80164-51-8
Record name 2-Propenoic acid, 1,1′-[(1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)] ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58738-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(oxy-1,2-ethanediyl), α,α′-[(1-methylethylidene)di-4,1-phenylene]bis[ω-[(1-oxo-2-propen-1-yl)oxy]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80164-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6066991
Record name Bisphenol A bis(2-hydroxyethyl ether) diacrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64401-02-1, 24447-78-7
Record name Ethoxylated bisphenol A diacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64401-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bisphenol A bis(2-hydroxyethyl ether) diacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24447-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bisphenol A bis(2-(acryloyloxy)ethyl) ether
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)] ester
Source EPA Chemicals under the TSCA
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Record name Bisphenol A bis(2-hydroxyethyl ether) diacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) diacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.033
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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